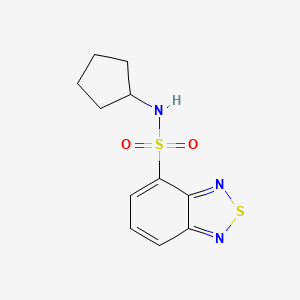

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c15-18(16,14-8-4-1-2-5-8)10-7-3-6-9-11(10)13-17-12-9/h3,6-8,14H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSWGFTXHXIVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclopentylamine and a sulfonating agent. One common method is as follows:

Starting Material: 2,1,3-benzothiadiazole is reacted with cyclopentylamine in the presence of a suitable solvent, such as dichloromethane or toluene.

Sulfonation: The resulting intermediate is then treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce the sulfonamide group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Synthesis of Derivatives : The compound can be modified through nitration, reduction, and sulfonylation to create derivatives with tailored properties.

- Catalysis : It can act as a catalyst in organic reactions due to its ability to stabilize transition states.

Biology

This compound has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways:

- Antimicrobial Activity : Research has shown that derivatives of benzothiadiazole exhibit activity against resistant strains of bacteria and fungi. For instance, compounds similar to this compound have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

- Mechanism of Action : The mechanism involves binding to specific proteins or enzymes, modulating their activity which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Properties : Studies indicate potential uses in treating inflammatory diseases and cancers due to its ability to inhibit certain cellular pathways involved in disease progression.

- Drug Development : The compound's unique structure allows for the design of new drugs targeting specific pathways implicated in diseases like chronic myeloid leukemia (CML) where resistance to traditional therapies is common .

Materials Science Applications

This compound is also utilized in materials science:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs where it can enhance light emission efficiency.

- Organic Solar Cells : Its stability and conductivity are advantageous for developing efficient organic solar cells that convert sunlight into electricity.

Data Tables

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Participates in various organic reactions |

| Biology | Antimicrobial activity | Effective against MRSA and resistant Candida strains |

| Medicine | Anti-inflammatory and anticancer agent | Potential therapeutic effects on chronic diseases |

| Materials Science | OLEDs | Enhances light emission efficiency |

| Organic solar cells | Improves stability and conductivity |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various resistant strains demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Drug Resistance Mechanisms

Research into the pharmacological profile of this compound highlighted its potential role in overcoming drug resistance mechanisms in CML. The compound was shown to inhibit alternative signaling pathways activated during resistance development .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzothiadiazole core can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Solubility: Bulky aromatic groups (e.g., benzyl in ) reduce aqueous solubility (3 µg/mL) due to increased hydrophobicity.

Structural Diversity and Applications :

- Piperazine derivatives () are often explored in CNS drug discovery due to their ability to modulate neurotransmitter receptors.

- Nitrile-containing analogs () may serve as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids).

Electronic Properties :

- The benzothiadiazole core’s electron-deficient nature facilitates charge-transfer interactions, relevant in materials science (e.g., organic semiconductors).

- Sulfonamide groups enable hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors).

Research Findings and Trends

- Screening Libraries : Several analogs (e.g., ) are listed in high-throughput screening libraries, suggesting their utility in drug discovery for targets like kinases or GPCRs.

- Synthetic Accessibility: Derivatives with smaller substituents (e.g., methyl, isopropyl) are more straightforward to synthesize, as noted in commercial availability ().

- Challenges : Poor aqueous solubility of aromatic analogs () limits bioavailability, necessitating formulation strategies or structural modifications.

Biological Activity

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a benzothiadiazole core, which is known for its diverse applications in medicinal chemistry and materials science. The compound includes a cyclopentyl group and a sulfonamide moiety, contributing to its distinct chemical reactivity and biological interactions. The sulfonamide group enables the formation of hydrogen bonds with biological targets, while the benzothiadiazole structure allows for π-π interactions with aromatic residues in proteins.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their activity.

- π-π Interactions : The benzothiadiazole core can engage in π-π stacking with aromatic amino acids in proteins, modulating their function.

- Cellular Pathway Modulation : These interactions can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of benzothiadiazoles can inhibit cancer cell growth through various mechanisms:

- Inhibition of Tumor Growth : Compounds similar to N-cyclopentyl-2,1,3-benzothiadiazole have been reported to inhibit the proliferation of cancer cells in vitro.

- Apoptosis Induction : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzothiadiazole derivatives have shown efficacy against various bacterial strains:

- Broad-Spectrum Activity : Research indicates that modifications on the benzothiadiazole scaffold can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Resistance Mechanisms : Studies have highlighted the potential of these compounds to overcome resistance mechanisms present in pathogenic bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against A549 lung cancer cells with IC50 values indicating potent inhibition. |

| Study 2 | Reported antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications. |

| Study 3 | Identified as a modulator for cholecystokinin receptors, indicating potential use in gastrointestinal disorders. |

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonation of the benzothiadiazole core followed by cyclopentyl amine coupling. Key steps include:

- Sulfonation : Reacting 2,1,3-benzothiadiazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Amidation : Coupling the intermediate with cyclopentylamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

- Optimization : Yield improvements (70–85%) are achieved by maintaining strict anhydrous conditions, slow reagent addition, and monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclopentyl proton signals (δ 1.5–2.5 ppm) and benzothiadiazole aromatic protons (δ 7.8–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 322.08) .

- HPLC : Purity >95% is validated using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Stereochemical purity : Ensure enantiomeric purity via chiral HPLC, as impurities in the cyclopentyl group can alter receptor binding .

- Solubility : Use standardized solvents (e.g., DMSO for in vitro assays) to avoid aggregation artifacts .

- Assay conditions : Validate target engagement (e.g., M1 mAChR binding assays) with positive controls like VU0255035, a structurally related M1 antagonist .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this sulfonamide derivative?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents on the benzothiadiazole ring (e.g., electron-withdrawing groups at position 4) to assess effects on potency .

- Cyclopentyl group replacement : Compare with cyclohexyl or aryl derivatives to evaluate steric/electronic influences on solubility and target affinity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., mAChR) to predict binding modes .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer : Common issues and solutions include:

- Side reactions : Minimize hydrolysis of the sulfonamide group by using anhydrous solvents and inert atmospheres .

- Scaling challenges : Optimize mixing efficiency (e.g., mechanical stirring vs. magnetic stir bars) and temperature gradients .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.